N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 314054-53-0
VCID: VC21443271
InChI: InChI=1S/C17H12ClNO4/c1-22-14-7-2-4-10-8-13(17(21)23-15(10)14)16(20)19-12-6-3-5-11(18)9-12/h2-9H,1H3,(H,19,20)
SMILES: COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C17H12ClNO4
Molecular Weight: 329.7g/mol

N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

CAS No.: 314054-53-0

Cat. No.: VC21443271

Molecular Formula: C17H12ClNO4

Molecular Weight: 329.7g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide - 314054-53-0

Specification

CAS No. 314054-53-0
Molecular Formula C17H12ClNO4
Molecular Weight 329.7g/mol
IUPAC Name N-(3-chlorophenyl)-8-methoxy-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C17H12ClNO4/c1-22-14-7-2-4-10-8-13(17(21)23-15(10)14)16(20)19-12-6-3-5-11(18)9-12/h2-9H,1H3,(H,19,20)
Standard InChI Key HLEWRWIVQPVALP-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl
Canonical SMILES COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl

Introduction

N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the family of chromene derivatives. Chromene derivatives are known for their diverse biological activities and applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer properties. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of methoxy and carboxamide functional groups enhances its chemical reactivity and potential therapeutic properties.

Synthesis of N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

The synthesis of this compound typically involves several key steps starting from readily available starting materials. The reaction conditions often involve refluxing in organic solvents like dichloromethane or acetone, with purification achieved through recrystallization or chromatography. The specific synthesis route may vary, but it generally involves condensation reactions with appropriate coupling agents and catalysts.

Biological Activities and Potential Applications

Chromene derivatives, including N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, have been studied for their biological activities. While specific data on this compound's biological activity is limited, chromene derivatives are known for their potential in drug development due to their antimicrobial, antiviral, and anticancer properties. Experimental studies suggest that modifications in the chromene structure can lead to enhanced biological activities, indicating that this compound may exhibit diverse effects at cellular levels.

Spectral Characteristics and Analysis

The molecular structure of N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the compound's functional groups and molecular structure.

Comparison with Similar Compounds

Similar chromene derivatives have shown significant pharmacological activities. For instance, compounds with chromone moieties have been evaluated for antihistaminic and bronchodilatory activities, demonstrating potential as therapeutic agents in allergic conditions . The unique chromene core structure of N-(3-Chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide contributes to its distinct chemical and biological properties compared to other compounds.

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